molecular formula C15H21N3 B172828 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile CAS No. 92703-36-1

1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile

Cat. No. B172828
CAS RN: 92703-36-1
M. Wt: 243.35 g/mol
InChI Key: HHVOXWSYIFASSV-UHFFFAOYSA-N
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Description

“1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C15H21N3 . It has a molecular weight of 243.35 . The IUPAC name for this compound is 1-benzyl-4-(dimethylamino)piperidine-4-carbonitrile .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile” consists of a piperidine ring substituted with a benzyl group and a dimethylamino group . The carbonitrile group is attached to the piperidine ring .


Physical And Chemical Properties Analysis

“1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile” is a compound with a molecular weight of 218.34 . It has a monoisotopic mass of 218.178299 Da . The compound is typically stored in a dry room at normal temperature .

Safety And Hazards

Safety data sheets suggest avoiding dust formation and contact with skin and eyes when handling "1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile" . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-benzyl-4-(dimethylamino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-17(2)15(13-16)8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVOXWSYIFASSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCN(CC1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586087
Record name 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile

CAS RN

92703-36-1
Record name 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

208 g (3 eq.) N,N-dimethylamine hydrochloride, 154 g (3 eq.) potassium cyanide in 154 ml water and 1050 ml (7 eq.) of a 40% dimethylamine solution were added to a solution of 150 g (1 eq.) 1-benzylpiperidin-4-one in 300 ml methanol and the mixture was cooled to 0° C. 75 ml (0.5 eq.) concentrated hydrochloric acid were then added at 0° C. and the reaction mixture was stirred for 24 h at room temperature. The reaction course was monitored by thin-layer chromatography (20% EtOAc/hexane). Once the conversion was complete, the solid that had formed was filtered out and washed with iced water (4 l). The solid obtained was then dissolved in ethyl acetate and dried with Na2SO4. Following removal of the solvent under reduced pressure, 165 g (85%) of crude product were obtained in the form of a solid.
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
154 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Synthesis routes and methods II

Procedure details

A solution of 1-(phenylmethyl)-4-piperidone (9.46 g, 50 mmol) in ethanol (20 mL) was added slowly to a stirred solution of potassium cyanide (3.58 g, 55 mmol) and dimethylamine hydrochloride (4.89 g, 60 mmol) in water (60 mL). The mixture was stirred at room temperature for 68 hours, then water (100 mL) was added. The solid was collected, suspended in aqueous sodium hydrogen carbonate (saturated, 100 mL) and water (50 mL) and extracted with dichloromethane (3×100 mL). The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give the the title compound as a cream solid (11.69 g, 96%). m/z (ES+) 244 (M+1).
Quantity
9.46 g
Type
reactant
Reaction Step One
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
96%

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